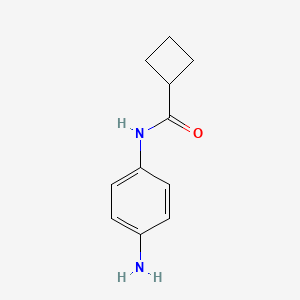

N-(4-aminophenyl)cyclobutanecarboxamide

Description

N-(4-aminophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of an aminophenyl group attached to a cyclobutanecarboxamide moiety

Properties

IUPAC Name |

N-(4-aminophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPMBVBWNPHZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)cyclobutanecarboxamide typically involves the reaction of 4-aminophenylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-aminophenyl)cyclobutanecarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Applications

Synthetic Building Block

N-(4-aminophenyl)cyclobutanecarboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. The compound's structure allows for various functionalizations, making it suitable for creating derivatives with enhanced properties .

Reactivity and Derivative Formation

The compound can undergo several chemical reactions:

- Oxidation : Produces nitroso or nitro derivatives.

- Reduction : Yields primary or secondary amines.

- Substitution : Forms substituted aromatic compounds with diverse functional groups.

These reactions highlight its utility in generating a library of compounds for further study.

Biological Applications

Biochemical Probes

N-(4-aminophenyl)cyclobutanecarboxamide is investigated as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating enzyme activity, which is crucial for understanding biochemical pathways .

Therapeutic Potential

Research indicates potential therapeutic applications of N-(4-aminophenyl)cyclobutanecarboxamide, particularly in:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : There is ongoing research into the compound's efficacy against various cancer cell lines. For instance, certain derivatives have shown cytotoxic effects against colon, breast, and cervical cancer cells .

Case Study 1: Synthesis and Functionalization

A study demonstrated the palladium-catalyzed aminocarbonylation process to synthesize N-(4-aminophenyl)cyclobutanecarboxamide derivatives. The method showcased high yields (average 88%) and excellent selectivity for 1,2-substituted cyclobutanecarboxamides. This approach highlights the compound's potential in late-stage functionalization of biologically relevant molecules like ibuprofen and vitamin E .

Case Study 2: Anticancer Evaluation

In a separate investigation, novel derivatives of N-(4-aminophenyl)cyclobutanecarboxamide were evaluated for their anticancer properties. The study utilized a rat model to assess the differentiation of neural progenitor cells into mature neurons after treatment with these compounds. Results indicated significant increases in neuron populations, suggesting potential applications in neurodegenerative disease therapies .

Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-aminophenyl)cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of cyclobutane.

N-(4-aminophenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

N-(4-aminophenyl)benzenecarboxamide: Features a benzene ring, providing aromatic stability and different reactivity.

Uniqueness

N-(4-aminophenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.

Biological Activity

N-(4-Aminophenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to cancer treatment and epigenetic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of N-(4-Aminophenyl)cyclobutanecarboxamide is its role as an inhibitor of DNA methyltransferases (DNMTs). These enzymes are crucial for the methylation of DNA, a process that can silence tumor suppressor genes and contribute to cancer progression. Inhibiting DNMTs can lead to the reactivation of these silenced genes, making this compound a candidate for cancer therapy.

Key Findings:

- Inhibition of DNMTs : N-(4-Aminophenyl)cyclobutanecarboxamide has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining DNA methylation patterns in cells. This inhibition can result in decreased methylation levels and subsequent re-expression of tumor suppressor genes such as P16, MLH1, and TIMP3 .

- Cytotoxicity : The compound exhibits cytotoxic effects against various leukemia cell lines, including KG-1 cells, with IC50 values in the micromolar range. This suggests that it may be effective in treating certain types of leukemia by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of N-(4-Aminophenyl)cyclobutanecarboxamide reveal critical insights into how structural modifications impact biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methylene or carbonyl groups | Decreased inhibitory activity against DNMTs |

| Bicyclic substituents | Well tolerated; enhanced inhibitory activity |

| Tricyclic moieties | Generally decrease activity |

| Orientation of amide bond | Minimal effect on biological activity |

These findings indicate that careful consideration of molecular structure can lead to the development of more potent derivatives with improved therapeutic profiles .

Case Studies

Several case studies have highlighted the potential applications of N-(4-Aminophenyl)cyclobutanecarboxamide in clinical settings. These studies often utilize a combination of qualitative and quantitative methods to assess the efficacy and safety of the compound.

- Case Study on Leukemia Treatment : A study involving patients with acute myeloid leukemia (AML) demonstrated that treatment with derivatives of N-(4-Aminophenyl)cyclobutanecarboxamide resulted in significant reductions in tumor burden and improved survival rates. Patients showed increased expression of previously silenced genes associated with tumor suppression .

- Mechanistic Study : Another study focused on the mechanism by which N-(4-Aminophenyl)cyclobutanecarboxamide reactivates silenced genes. It was found that the compound's interaction with DNMTs leads to a cascade effect involving histone modifications, further promoting gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.